molecular formula C8H9NOS B7893306 N-[4-(Methylthio)phenyl]formamide

N-[4-(Methylthio)phenyl]formamide

Cat. No. B7893306
M. Wt: 167.23 g/mol
InChI Key: KFPNKBUWWMACJU-UHFFFAOYSA-N
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Description

N-[4-(Methylthio)phenyl]formamide is a useful research compound. Its molecular formula is C8H9NOS and its molecular weight is 167.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-(Methylthio)phenyl]formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(Methylthio)phenyl]formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial Activity : Para-substituted N-(beta-styryl)formamides, analogues of tuberin, including those with a methylthio group, exhibit significant antibacterial activity against organisms like Mycobacterium phlei and Staphylococcus aureus (Harrison et al., 1978).

  • Crystal Structure Analysis : Studies on the crystal structure of N-[(Methylsulfanyl)methyl]benzamide, a related compound, revealed insights into its molecular geometry and intermolecular interactions, such as hydrogen bonding (Khan et al., 2012).

  • Peptide Modeling : Research involving the computation of stable conformations of formamide and its methyl derivatives has provided insights for peptide modeling in unpolar solvents (Walther, 1987).

  • Pharmaceutical Applications : Studies on formamide derivatives, including N-(4-Bromo-Phenyl)-Formamide, have explored their antimicrobial properties and molecular docking for potential pharmaceutical applications (Malek et al., 2020).

  • Chemical Synthesis : Research on the synthesis of various formamide derivatives, including those with methylthio groups, has led to the development of novel chemical compounds with potential applications in different fields such as agrochemicals and pharmaceuticals. This includes the synthesis of thiazoles and oxazoles with various substitutions (Kumar et al., 2013), (Kumar et al., 2012).

  • Catalysis and Synthesis Techniques : Innovative methods for synthesizing formamides, such as using CO2 with H2, have been developed, expanding the scope of formamide-based reactions in the field of green chemistry (Liu et al., 2017).

properties

IUPAC Name

N-(4-methylsulfanylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)9-6-10/h2-6H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPNKBUWWMACJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylsulfanylphenyl)formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.